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Compound of Interest

Compound Name: Albafuran A

Cat. No.: B1234894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Albafuran A, a naturally occurring 2-arylbenzofuran found in plants of the Morus genus, has

garnered significant interest in the scientific community for its diverse biological activities. This

guide provides a comparative analysis of the structure-activity relationships (SAR) of

Albafuran A and its analogs, with a focus on their potential as therapeutic agents. The

information presented herein is supported by experimental data from peer-reviewed studies.

Targeting Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin

signaling pathways, making it a validated target for the treatment of type 2 diabetes and

obesity. Albafuran A and several of its naturally occurring analogs have been investigated for

their PTP1B inhibitory activity.

A comparative study on a series of 2-arylbenzofurans isolated from the root bark of Morus alba

provides valuable insights into the SAR for PTP1B inhibition. The inhibitory activities of these

compounds were evaluated using an in vitro enzymatic assay, and the results are summarized

in the table below.
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Compound Structure IC50 (µM)[1]

Albafuran A

2-(2',4'-dihydroxy-5'-(3-

methylbut-2-enyl)phenyl)-6-

hydroxybenzofuran

9.2 ± 0.8[2]

Mulberrofuran D

2-(2',4'-dihydroxy-3'-(3-

methylbut-2-enyl)phenyl)-6-

hydroxybenzofuran

4.8 ± 0.5

Mulberrofuran G

2-(2',4'-dihydroxyphenyl)-6-

hydroxy-7-(3-methylbut-2-

enyl)benzofuran

2.7 ± 0.3[2]

Morusin
A prenylated flavonoid, for

structural comparison
> 100

Key Structure-Activity Relationship Insights for PTP1B Inhibition:[1][2]

2-Arylbenzofuran Scaffold: The 2-arylbenzofuran core is essential for PTP1B inhibitory

activity.

Hydroxyl Groups: The presence and position of hydroxyl groups on both the benzofuran and

the aryl moieties are critical for activity.

Prenyl Group: The position of the prenyl group significantly influences inhibitory potency. For

instance, the shift of the prenyl group from the C-5' position in Albafuran A to the C-3'

position in Mulberrofuran D, or to the C-7 position on the benzofuran ring in Mulberrofuran G,

leads to a notable increase in activity. This suggests that the lipophilic prenyl group may

interact with a specific hydrophobic pocket in the enzyme's active site.

Experimental Protocols
PTP1B Inhibition Assay
The in vitro inhibitory activity of Albafuran A and its analogs against PTP1B is determined

using a colorimetric enzymatic assay. The following is a detailed protocol based on established

methodologies.[1]
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Materials:

Human recombinant PTP1B enzyme

p-Nitrophenyl phosphate (pNPP) as the substrate

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM

DTT)

Test compounds (Albafuran A and its analogs) dissolved in DMSO

96-well microplate

Microplate reader

Procedure:

To each well of a 96-well plate, add 50 µL of assay buffer.

Add 2 µL of the test compound solution at various concentrations.

Add 23 µL of the PTP1B enzyme solution (final concentration ~0.1 µg/mL).

Pre-incubate the mixture at 37°C for 10 minutes.

Initiate the enzymatic reaction by adding 25 µL of the pNPP substrate solution (final

concentration 2 mM).

Incubate the plate at 37°C for 30 minutes.

Stop the reaction by adding 10 µL of 10 M NaOH.

Measure the absorbance at 405 nm using a microplate reader.

The percent inhibition is calculated relative to a control containing only DMSO.

IC50 values are determined by plotting the percent inhibition against the logarithm of the

compound concentration.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the insulin signaling pathway targeted by PTP1B inhibitors

and a typical experimental workflow for evaluating these compounds.

Caption: Insulin signaling pathway and the inhibitory action of Albafuran A analogs on PTP1B.

Caption: Experimental workflow for the synthesis and evaluation of Albafuran A analogs.

Cytotoxic Activity of 2-Arylbenzofuran Derivatives
While a systematic SAR study on a synthetic library of Albafuran A analogs for cytotoxicity is

not readily available in the public domain, studies on other synthetic 2-arylbenzofuran

derivatives provide valuable insights into the structural requirements for anticancer activity.

A study on a series of synthesized 2-arylbenzofuran derivatives evaluated their in vitro cytotoxic

activity against various cancer cell lines. This provides a foundational understanding of how

structural modifications on the 2-arylbenzofuran scaffold can impact cytotoxicity.

Compound R1 R2 R3 Cell Line IC50 (µM)

Derivative 1 H H H HGC-27 > 50

Derivative 2 OH H H HGC-27 28.9 ± 2.1

Derivative 3 OMe H H HGC-27 35.4 ± 3.5

Derivative 4 H OH H HGC-27 15.2 ± 1.8

Derivative 5 H OH OH HGC-27 8.7 ± 0.9

Key Structure-Activity Relationship Insights for Cytotoxicity:

Hydroxylation: The introduction of hydroxyl groups on the aryl ring generally enhances

cytotoxic activity. Dihydroxylation (Derivative 5) resulted in the most potent compound in this

series.

Methoxylation: A methoxy group at the R1 position (Derivative 3) was less effective at

increasing cytotoxicity compared to a hydroxyl group at the same position (Derivative 2).
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Experimental Protocols
Cytotoxicity Assay (CCK-8)
The cytotoxic effects of 2-arylbenzofuran derivatives are commonly assessed using the Cell

Counting Kit-8 (CCK-8) assay.

Materials:

Human cancer cell lines (e.g., HGC-27)

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and

antibiotics

Test compounds dissolved in DMSO

CCK-8 reagent

96-well cell culture plates

Microplate reader

Procedure:

Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

Treat the cells with various concentrations of the test compounds and incubate for an

additional 48 hours.

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

Determine the IC50 values from the dose-response curves.

Logical Relationship of SAR
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The following diagram illustrates the logical relationship between structural modifications and

the resulting biological activity based on the available data.

Caption: Logical flow of structure-activity relationships for 2-arylbenzofurans.

Conclusion
The structure-activity relationship studies on Albafuran A and its analogs highlight the 2-

arylbenzofuran scaffold as a promising template for the development of novel therapeutic

agents. For PTP1B inhibition, the position of the lipophilic prenyl group and the presence of

hydroxyl groups are key determinants of potency. In terms of cytotoxicity, hydroxylation of the

aryl moiety appears to be a crucial factor for enhancing activity. Further synthesis and

evaluation of a broader range of Albafuran A analogs with systematic structural modifications

are warranted to fully elucidate their therapeutic potential and to develop compounds with

improved potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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